molecular formula C10H10INO3 B14455932 Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester CAS No. 69066-01-9

Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester

Cat. No.: B14455932
CAS No.: 69066-01-9
M. Wt: 319.10 g/mol
InChI Key: WOECQKNJACLGIL-UHFFFAOYSA-N
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Description

Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester, also known as ethyl 2-(4-iodoanilino)-2-oxoacetate, is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.09577 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an amino group and an ethyl ester moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester typically involves the reaction of 4-iodoaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The presence of the iodine atom and the ethyl ester group allows it to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [(4-bromophenyl)amino]oxo-, ethyl ester: Similar structure but with a bromine atom instead of iodine.

    Acetic acid, [(4-chlorophenyl)amino]oxo-, ethyl ester: Contains a chlorine atom instead of iodine.

    Acetic acid, [(4-fluorophenyl)amino]oxo-, ethyl ester: Features a fluorine atom in place of iodine.

Uniqueness

The uniqueness of acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and provide unique interactions with biological targets .

Properties

CAS No.

69066-01-9

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

ethyl 2-(4-iodoanilino)-2-oxoacetate

InChI

InChI=1S/C10H10INO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

WOECQKNJACLGIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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